DL-Tartaric acid
Overview
Description
Mechanism of Action
Target of Action
Tartaric acid, also known as 2,3-Dihydroxysuccinic acid, is a naturally occurring organic acid found in many fruits, most notably in grapes . It primarily targets the digestive system, specifically the stomach, where it interacts with sodium bicarbonate .
Mode of Action
Tartaric acid’s mode of action involves generating carbon dioxide through interaction with sodium bicarbonate following oral administration . This interaction results in the extension of the stomach and provides a negative contrast medium during double contrast radiography .
Biochemical Pathways
The biosynthesis of Tartaric Acid in plants involves the hydrolysis and oxidation of Ascorbic Acid (Asc) to 2-Keto-L-gulonic acid (2-KGA), which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase (2-KGR) . This pathway is the primary pathway in grape and other high Tartaric Acid-accumulating plants .
Pharmacokinetics
It is known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . The generated carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography .
Result of Action
The primary result of Tartaric Acid’s action is the generation of carbon dioxide gas when combined with sodium bicarbonate . This gas expands the dough or batter, resulting in the desired rise and texture of the final product . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant .
Action Environment
Tartaric Acid is highly soluble in water and has a relatively low pH, making it an effective acidulant in various applications . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant . Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Tartaric Acid .
Preparation Methods
DL-Tartaric acid is synthesized primarily using maleic anhydride as the raw material. The process involves three main steps :
Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.
Epoxidation: Maleic acid undergoes epoxidation with hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Hydrolysis of Epoxysuccinic Acid: The resulting epoxysuccinic acid is hydrolyzed to this compound using sulfuric acid, followed by the removal of sulfuric acid by adding calcium hydroxide.
Chemical Reactions Analysis
DL-Tartaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxymaleic acid.
Reduction: Reduction of this compound can yield tartaric aldehyde.
Substitution: It can react with bases to form tartrate salts.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . Major products formed include tartrate salts and dihydroxymaleic acid.
Scientific Research Applications
DL-Tartaric acid has numerous applications in scientific research:
Biology: It serves as a chelating agent in biochemical studies.
Comparison with Similar Compounds
DL-Tartaric acid is unique due to its racemic mixture of both enantiomers, making it optically inactive. Similar compounds include:
L-Tartaric acid: The naturally occurring form, which is optically active and widely used in the food and pharmaceutical industries.
D-Tartaric acid: The enantiomer of L-Tartaric acid, also optically active.
Meso-Tartaric acid: An optically inactive diastereomer with distinct physical properties compared to both the active and racemic forms.
DL-Tartaric acid’s uniqueness lies in its racemic nature, which provides different properties and applications compared to its enantiomers and diastereomers .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TARTARIC ACID | |
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Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID501031477 | |
Record name | 2,3-Dihydroxybutanedioic acid | |
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Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |
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Record name | DL-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
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Solubility |
1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
Record name | POTASSIUM ACID TARTRATE | |
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Record name | TARTARIC ACID | |
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Density |
1.984 @ 18 °C, Relative density (water = 1): 1.79 | |
Record name | POTASSIUM ACID TARTRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |
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Record name | TARTARIC ACID | |
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Color/Form |
COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |
CAS No. |
526-83-0, 133-37-9, 87-69-4, 868-14-4 | |
Record name | 2,3-Dihydroxybutanedioic acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy- | |
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Record name | DL-Tartaric acid | |
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Record name | tartaric acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |
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Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |
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Record name | 2,3-Dihydroxybutanedioic acid | |
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Record name | Potassium hydrogen tartrate | |
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Record name | POTASSIUM ACID TARTRATE | |
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Record name | TARTARIC ACID | |
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Melting Point |
206 °C | |
Record name | TARTARIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol.
A: Tartaric acid exhibits characteristic peaks in infrared (FTIR) spectroscopy corresponding to its functional groups, including O-H stretching, C=O stretching, and C-O stretching vibrations. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, specifically 27Al and 29Si MAS NMR, has been used to study the interaction of tartaric acid with cement components like tricalcium silicate (C3S) and tricalcium aluminate (C3A). []
A: Citric acid demonstrates a significant retarding effect on the setting time of GMC but tends to decrease its compressive and bending strength. [] The addition of cellulose ethers like CMC can mitigate this strength reduction. [] SEM analysis reveals that citric acid significantly impacts the pore structure and crystal formation within the GMC. []
A: While not typically a primary soil washing agent, tartaric acid, particularly at a 1 M concentration with a 24-hour contact time, has shown potential for lead removal from contaminated soils. [] Its effectiveness varies depending on soil type (sandy > clay > loamy) and the initial lead concentration. [] Adding potassium chloride (KCl) to tartaric acid solutions can further enhance lead removal, particularly in clay and loamy soils. []
A: Adding tartaric acid to a sulfuric acid electrolyte during the anodic oxidation of a titanium alloy (Ti–6.5Al–1Mo–1V–2Zr) affects the resulting oxide film. [] Tartaric acid reduces film crystallinity and oxygen evolution within the film's pores, ultimately enhancing the film growth rate. [] This effect is attributed to the reduced dissolution rate of the anodic film in the presence of tartaric acid. []
A: In winemaking, tartaric acid is used for must acidification, a crucial step in hot climates where grapes have lower natural acidity. [] Gypsum (CaSO4 · 2H2O) can be used in conjunction with tartaric acid to lower must pH and reduce the required amount of tartaric acid. []
A: Research suggests that the tartaric acid present in wine may be beneficial in preventing the recurrence of calcium oxalate kidney stones. [] HPLC methods have been developed for the rapid determination of tartaric acid content in various wines. []
A: Tartaric acid has been successfully used as a pillaring agent in the synthesis of layered double hydroxides (LDHs). [] These optical pure tartaric acid-pillared hydrotalcites have shown promise in the chiral extraction of enantiomers, such as terbutaline. []
A: Tartaric acid has been shown to inhibit the formation of polynuclear Al13 tridecamer species, a major hydrolyzed form of aluminum. [] This inhibition is observed across a range of tartaric acid concentrations (10-3-10-1 M) and is evident through changes in crystal morphology and spectroscopic data. []
A: Yes, tartaric acid and its derivatives are frequently employed as chiral resolving agents. [, , ] For instance, tartaric acid benzyl ester has been used in microemulsion liquid membrane systems for the enantioseparation of α-cyclohexyl mandelic acid. []
A: Studies using temperature-programmed desorption and scanning tunneling microscopy have shown that tartaric acid modified Pd(111) surfaces exhibit enantioselective chemisorption of chiral epoxides like glycidol. [] This enantioselectivity is attributed to the formation of bitartrate species on the Pd surface, which engage in specific hydrogen bonding interactions with the chiral molecules. []
A: Research suggests that tartaric acid, even at low doses (50 µg/kg intravenously), can induce a significant decrease in mean arterial pressure (MAP) in both normotensive and hypertensive rats. [] This effect is partially mediated by muscarinic receptor activation and nitric oxide (NO) release, as evidenced by the inhibitory effects of atropine and L-NAME pretreatment. []
A: Tartaric acid plays a crucial role as a pH buffer in the enzymatic degradation of lignin by lignin peroxidase (LiP). [] QM/MM MD simulations and electron transfer (ET) theories suggest that tartaric acid stabilizes the Trp171-H•+ cation radical intermediate formed during the catalytic cycle. [] This stabilization facilitates the oxidation of the lignin substrate and enhances the overall degradation rate. []
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